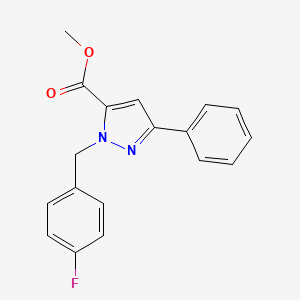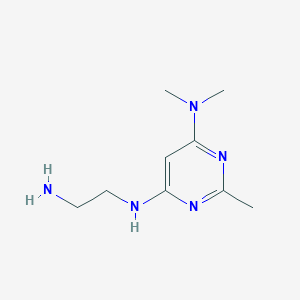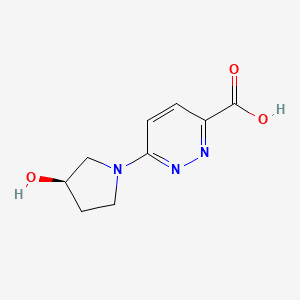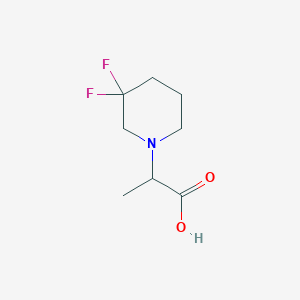
2-(3,3-二氟哌啶-1-基)丙酸
描述
2-(3,3-Difluoropiperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H13F2NO2 and its molecular weight is 193.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,3-Difluoropiperidin-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,3-Difluoropiperidin-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环境监测和影响
全氟化合物,包括ADONA等物质,在各种产品和工业过程中被广泛使用。这些物质已经在血浆样本中被观察到,表明通过饮用水等环境因素暴露,尤其是在生产设施附近的地区。尽管与其他全氟化合物相比,这些样本中ADONA的存在已经被记录,但其浓度往往较低。这项研究表明需要继续监测这些物质及其对健康和环境的潜在影响(Fromme et al., 2017)。
分子应用和研究
研究还关注了与2-(3,3-二氟哌啶-1-基)丙酸在结构上相似的化合物的分子应用。例如,涉及3-((2-氟-4-(5-(2'-甲基-2-(三氟甲基)-[1,1'-联苯]-4-基)-1,2,4-噁二唑-3-基)苯基)(甲基-11C)氨基)丙酸的研究,这是一种靶向神经酰胺-1-磷酸受体(S1PR)1的放射示踪剂,突出了该化合物在可视化和定量身体内特定分子靶点方面的潜力,例如在炎症或多发性硬化症的情况下(Brier et al., 2022)。
毒理学和安全评估
对相关化合物的毒理学特性和安全性进行的调查提供了关于它们代谢和潜在健康影响的见解。例如,关于与研究对象化合物结构相似的1-丙醇和2-丙醇的研究揭示了它们在人体内的代谢途径和对人体健康的影响,强调了理解它们在体内的相互作用和代谢的重要性(Vujasinovic et al., 2007)。
工业和消费产品的使用
全氟化合物在消费产品中的存在和影响以及人类暴露的结果一直是研究的课题。例如,关于这些化合物在人乳和血液样本中的存在研究突出了广泛的暴露和潜在的健康影响,特别是在婴儿和关键发育阶段(Awad et al., 2020; Calafat et al., 2007)。
作用机制
生化分析
Biochemical Properties
2-(3,3-Difluoropiperidin-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, 2-(3,3-Difluoropiperidin-1-yl)propanoic acid has been observed to inhibit certain proteases, thereby affecting protein degradation processes .
Cellular Effects
The effects of 2-(3,3-Difluoropiperidin-1-yl)propanoic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-(3,3-Difluoropiperidin-1-yl)propanoic acid has been shown to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation . Additionally, it can alter gene expression patterns by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-(3,3-Difluoropiperidin-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Furthermore, 2-(3,3-Difluoropiperidin-1-yl)propanoic acid can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,3-Difluoropiperidin-1-yl)propanoic acid can change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that 2-(3,3-Difluoropiperidin-1-yl)propanoic acid can have sustained effects on cellular function, although its activity may diminish as it degrades . Additionally, the temporal effects of this compound can vary depending on the experimental conditions and the specific cellular context .
Dosage Effects in Animal Models
The effects of 2-(3,3-Difluoropiperidin-1-yl)propanoic acid in animal models are dose-dependent. At lower doses, this compound can have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of 2-(3,3-Difluoropiperidin-1-yl)propanoic acid have been associated with hepatotoxicity and nephrotoxicity in animal studies . Therefore, careful consideration of dosage is crucial when using this compound in research or therapeutic applications.
Metabolic Pathways
2-(3,3-Difluoropiperidin-1-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. This compound can affect metabolic flux and alter metabolite levels in cells. For example, it has been shown to influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis . Additionally, 2-(3,3-Difluoropiperidin-1-yl)propanoic acid can modulate the levels of certain metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(3,3-Difluoropiperidin-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in specific cellular compartments . The distribution of 2-(3,3-Difluoropiperidin-1-yl)propanoic acid within tissues can vary depending on the presence of transporters and binding proteins that facilitate its movement and localization .
Subcellular Localization
The subcellular localization of 2-(3,3-Difluoropiperidin-1-yl)propanoic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 2-(3,3-Difluoropiperidin-1-yl)propanoic acid has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization in the nucleus can affect gene expression and transcriptional activity .
属性
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-6(7(12)13)11-4-2-3-8(9,10)5-11/h6H,2-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKOTLVQHHYPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



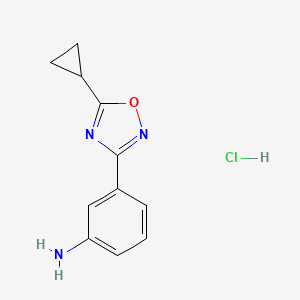
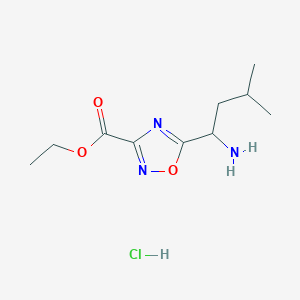
![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetamide](/img/structure/B1475279.png)
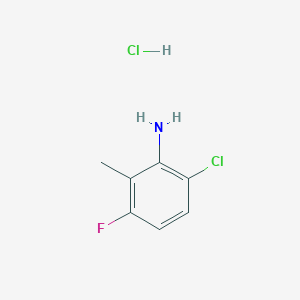
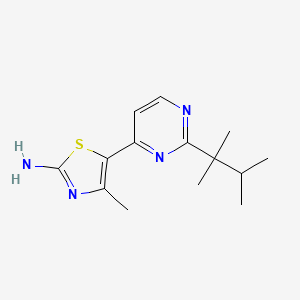


![Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1475288.png)
